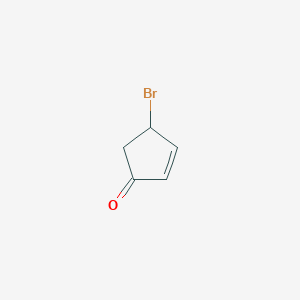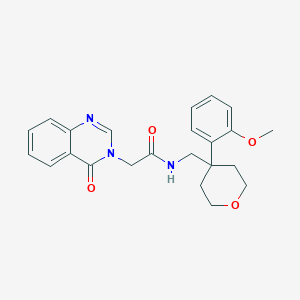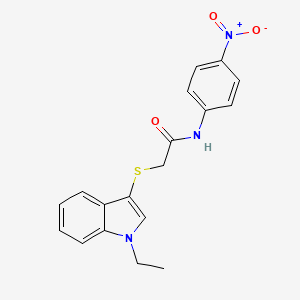
2-Cyclopenten-1-one, 4-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Cyclopenten-1-one, 4-bromo-” is an organic compound with the molecular formula C5H5BrO . It is a derivative of 2-Cyclopenten-1-one, which is a versatile electrophile employed in a variety of addition reactions . The compound contains two functional groups, a ketone and an alkene .
Synthesis Analysis
While specific synthesis methods for “2-Cyclopenten-1-one, 4-bromo-” were not found, 2-Cyclopenten-1-one itself is a versatile electrophile employed in a variety of addition reactions, including conjugate addition of organocopper nucleophiles, Michael reaction with silyl enol ethers, and siloxanes, Diels-Alder cycloadditions, and phosphoniosilylations .
Molecular Structure Analysis
The molecular structure of “2-Cyclopenten-1-one, 4-bromo-” consists of a five-membered ring with a ketone functional group and a bromine atom attached . The InChI key for this compound is JJVDZGGOHGKRER-UHFFFAOYSA-N .
Chemical Reactions Analysis
As an enone, 2-Cyclopenten-1-one undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction. Cyclopentenone also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopenten-1-one, 4-bromo-” include a density of 1.7±0.1 g/cm3, a boiling point of 206.4±40.0 °C at 760 mmHg, a vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 44.3±3.0 kJ/mol . The compound has a flash point of 110.2±14.7 °C and an index of refraction of 1.573 .
科学的研究の応用
Bromination of 2,3-Diarylcyclopent-2-en-1-ones
Research has explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, finding that the bromine atom can be introduced at different positions depending on the reagent and solvent used. This process is significant for synthesizing bromo-substituted 2-cyclopenten-1-ones, which are valuable in organic synthesis and preparing various substances (Shirinian et al., 2012).
Synthesis of Novel Precursors
A study utilized cyclopent-2-en-1-one as an electrophilic cyclopentadiene equivalent in reactions for synthesizing functionalized 7-X-7,8-dihydrocalicenes, indicating its role in creating novel chemical structures (Al-Dulayymi et al., 2000).
Unusual NMR Traits in Cyclopentene Moieties
Development of Antiviral Compounds
2-Methyl-2-cyclopentene-1-one has been used as a starting material for synthesizing 2′-branched-carbocyclic nucleosides, leading to the development of a new class of potential antiviral compounds (Meillon et al., 2005).
Synthesis of Functionalized Benzocyclotrimers
2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene has been utilized as a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins. This process is relevant for producing functionalized benzocyclotrimers, which have various applications (Dalkılıç et al., 2009).
Retro-Nazarov Reaction
The retro-Nazarov reaction involving 2-bromo-4-t-butoxy-2-cyclopentenone highlights a significant process in organic chemistry, where an oxyallylic cation undergoes ring-opening to a dienone (Harmata & Lee, 2002).
Chemical Structure Analysis
Studies on compounds like 2,5-Dibromoindan-1-ol have contributed to understanding the conformation and interactions of brominated cyclopentene rings, enhancing knowledge in crystallography and molecular structure analysis (Celik et al., 2012).
Synthon for Metallocene Complexes
2-Bromo-3-methoxy-1,3-dimethylcyclopentene has been synthesized and used as a synthon for creating metallocene complexes, which are important in catalysis and material science (Won et al., 2004).
Safety and Hazards
“2-Cyclopenten-1-one, 4-bromo-” is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
作用機序
Target of Action
This compound is a type of α, β-unsaturated cyclic ketone , which are known to interact with various biological targets.
Mode of Action
As an α, β-unsaturated cyclic ketone, it may undergo reactions typical of this class of compounds, such as Michael additions or Aldol condensations These reactions could potentially alter the function of its biological targets, leading to changes in cellular processes
特性
IUPAC Name |
4-bromocyclopent-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c6-4-1-2-5(7)3-4/h1-2,4H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVDZGGOHGKRER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2403159.png)






![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2403169.png)
![N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2403171.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2403175.png)
![2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2403176.png)

![8-(sec-butyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403181.png)